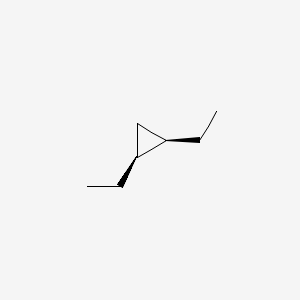
cis-1,2-Diethylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1,2-Diethylcyclopropane: is an organic compound with the molecular formula C₇H₁₄ . It is a cyclopropane derivative where two ethyl groups are attached to the first and second carbon atoms in a cis configuration.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diethylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction , which uses a carbenoid reagent such as diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) to convert alkenes into cyclopropanes . For instance, starting with cis-3-hexene, the reaction with a Simmons-Smith reagent can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
化学反応の分析
Types of Reactions: cis-1,2-Diethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated cyclopropane derivatives.
科学的研究の応用
cis-1,2-Diethylcyclopropane has several applications in scientific research:
Chemistry: It serves as a model compound for studying cyclopropane chemistry and reaction mechanisms.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cis-1,2-Diethylcyclopropane involves its interaction with various molecular targets and pathways. For example, in cyclopropanation reactions, the compound acts as an intermediate, where the carbene or carbenoid species adds to the double bond of an alkene, forming the cyclopropane ring . This reaction is stereospecific, maintaining the cis configuration of the starting material .
類似化合物との比較
trans-1,2-Diethylcyclopropane: The trans isomer of 1,2-Diethylcyclopropane.
cis-1,2-Dimethylcyclopropane: A similar compound with methyl groups instead of ethyl groups.
trans-1,2-Dimethylcyclopropane: The trans isomer of 1,2-Dimethylcyclopropane.
Uniqueness: cis-1,2-Diethylcyclopropane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and physical properties compared to its methyl-substituted counterparts .
特性
分子式 |
C7H14 |
|---|---|
分子量 |
98.19 g/mol |
IUPAC名 |
(1R,2S)-1,2-diethylcyclopropane |
InChI |
InChI=1S/C7H14/c1-3-6-5-7(6)4-2/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChIキー |
AKOVCHSGJHQHEH-KNVOCYPGSA-N |
異性体SMILES |
CC[C@H]1C[C@H]1CC |
正規SMILES |
CCC1CC1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


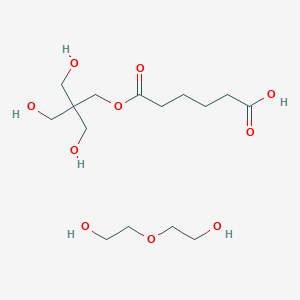
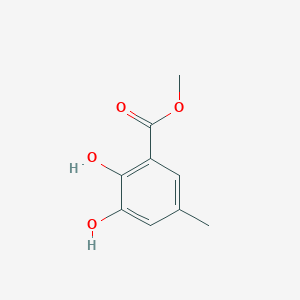
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)
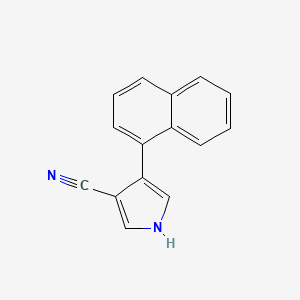
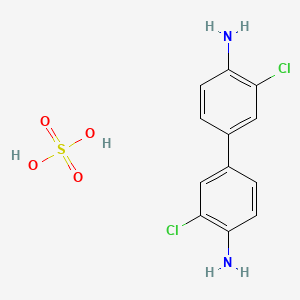
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)





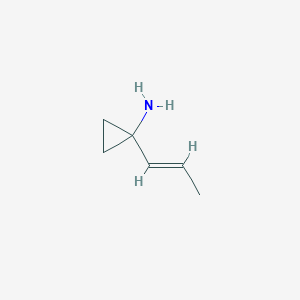
![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)

